molecular formula C16H20O2 B14526877 (3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene CAS No. 62642-96-0

(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene

Cat. No.: B14526877
CAS No.: 62642-96-0
M. Wt: 244.33 g/mol
InChI Key: AONRAOJJWAOQSP-HZPDHXFCSA-N
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Description

(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene is a complex organic compound with a unique structure It belongs to the class of cyclopenta[a]naphthalenes, which are known for their polycyclic aromatic hydrocarbon framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene typically involves multi-step organic reactions. One possible route includes:

    Cyclization: Starting from a suitable precursor, such as a substituted naphthalene, cyclization reactions can be employed to form the cyclopenta[a]naphthalene core.

    Functional Group Introduction: Methoxy and methyl groups can be introduced through reactions such as methylation and methoxylation using reagents like methyl iodide and sodium methoxide.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may allow it to bind to specific biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Further research is needed to explore its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene depends on its interactions with molecular targets. These interactions can involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrenes: Similar polycyclic aromatic hydrocarbons with different substitution patterns.

    Methoxy-substituted Naphthalenes: Compounds with methoxy groups attached to the naphthalene core.

    Methyl-substituted Cyclopenta[a]naphthalenes: Compounds with methyl groups attached to the cyclopenta[a]naphthalene core.

Uniqueness

(3R,3aR)-3,7-Dimethoxy-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene is unique due to its specific stereochemistry and combination of functional groups

Properties

CAS No.

62642-96-0

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

(3R,3aR)-3,7-dimethoxy-3a-methyl-2,3,4,5-tetrahydrocyclopenta[a]naphthalene

InChI

InChI=1S/C16H20O2/c1-16-9-8-11-10-12(17-2)4-5-13(11)14(16)6-7-15(16)18-3/h4-6,10,15H,7-9H2,1-3H3/t15-,16-/m1/s1

InChI Key

AONRAOJJWAOQSP-HZPDHXFCSA-N

Isomeric SMILES

C[C@@]12CCC3=C(C1=CC[C@H]2OC)C=CC(=C3)OC

Canonical SMILES

CC12CCC3=C(C1=CCC2OC)C=CC(=C3)OC

Origin of Product

United States

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